2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid, such as 4-Biphenylacetic acid, often involves the Suzuki reaction, highlighting the advancements in cross-coupling reactions to create complex biphenyl structures. This method offers a high degree of effectiveness and tolerance, demonstrating the evolution of synthetic strategies for such compounds (Xie Wen-n, 2014).
Molecular Structure Analysis
The compound's molecular structure is characterized by its biphenyl core, which allows for a variety of interactions and reactivities due to the presence of the amino group and the acetic acid moiety. This structure is critical in determining its physical and chemical properties, influencing how it interacts with other molecules and participates in reactions.
Chemical Reactions and Properties
2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid participates in reactions characteristic of its functional groups. The amino group can undergo various substitution reactions, contributing to the molecule's versatility in chemical synthesis and modifications. The acetic acid moiety further allows for reactions typical of carboxylic acids, including esterification and amide formation, expanding its utility in chemical synthesis (Issac & Tierney, 1996).
Scientific Research Applications
Field: Pharmacology
- Application : These compounds are used as pharmaceuticals, agrochemicals, and veterinary products . They have always been at the forefront of attention due to their pharmacological properties .
- Methods : A wide range of synthetic heterocycle preparation methods has been developed using both solution and solid-phase synthesis .
- Results : Among the obtained synthetic analogs, a compound containing a β 2,3-amino acid moiety displayed good selectivity and moderate-to-high affinities to the adenosine A 3 receptor .
Field: Organic Chemistry
- Application : “2-Aminophenylacetic acid” is a related compound that is used in organic synthesis .
- Methods : This compound can be synthesized using various methods, including the reaction of amines with carboxylic acids .
- Results : The product is a white solid with a molecular weight of 151.16 .
Field: Biochemistry
- Application : “3-Aminobenzoic acid” (also known as meta-aminobenzoic acid or MABA) is another related compound. It is an organic compound with the molecular formula H2NC6H4CO2H .
- Methods : This compound can be synthesized by the reaction of amines with carboxylic acids .
- Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
Field: Organic Chemistry
- Application : “3-Amino-[1,1’-biphenyl]-4-carboxylic acid” is a related compound .
- Methods : This compound can be synthesized using various methods, including the reaction of amines with carboxylic acids .
- Results : The product is a white solid with a molecular weight of 151.16 .
Field: Biochemistry
- Application : “3’-Amino-2’-hydroxy- [1,1’-biphenyl]-3-carboxylic acid” is another related compound .
- Methods : This compound can be synthesized by the reaction of amines with carboxylic acids .
- Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform and ether .
properties
IUPAC Name |
2-[4-(3-aminophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAHKTGYIYVJMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362739 |
Source
|
Record name | 4-biphenyl-3'-amino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
886363-12-8 |
Source
|
Record name | 4-biphenyl-3'-amino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-12-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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